3,4-dimethyl-N-(3-nitrophenyl)benzenesulfonamide
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for naming sulfonamide derivatives with multiple substituents. According to chemical database records, the official name is this compound, which precisely describes the molecular architecture. The nomenclature system begins with the parent benzenesulfonamide framework, then systematically identifies the substitution pattern on both aromatic rings. The 3,4-dimethyl designation indicates that methyl groups occupy the third and fourth positions of the primary benzene ring relative to the sulfonamide group, while the N-(3-nitrophenyl) portion specifies that a 3-nitrophenyl group is attached to the nitrogen atom of the sulfonamide moiety.
The molecular formula C14H14N2O4S reveals the complete atomic composition, encompassing fourteen carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, four oxygen atoms, and one sulfur atom. This formula provides essential information for calculating molecular properties and understanding the compound's stoichiometry in chemical reactions. The structural representation shows a sulfonamide bridge connecting two substituted aromatic rings, creating a distinctive molecular architecture that influences both physical and chemical properties. The electron distribution within the molecule is particularly noteworthy, as the electron-donating methyl groups on one aromatic ring contrast with the electron-withdrawing nitro group on the opposite ring, establishing an intramolecular electronic gradient.
Alternative Naming Conventions in Chemical Databases
Chemical databases employ various naming conventions and identification systems to catalog and retrieve information about this compound. The Chemical Abstracts Service registry number 71796-09-3 serves as the primary unique identifier for this compound in most chemical databases and literature. This numerical designation provides an unambiguous method for identifying the specific compound regardless of naming variations or linguistic differences. Alternative systematic names may include variations in word order or punctuation, such as "benzenesulfonamide, 3,4-dimethyl-N-(3-nitrophenyl)-" which follows a different organizational convention while describing the identical molecular structure.
Product identification numbers vary across commercial suppliers and research institutions, as demonstrated by the catalog number AGN-PC-0KJQB0 used by certain chemical vendors. These alphanumeric codes facilitate ordering and inventory management within specific organizations but lack the universal recognition of Chemical Abstracts Service numbers. Database entries may also include synonymous names that emphasize different aspects of the molecular structure or prioritize alternative naming hierarchies. The molecular weight is consistently reported as approximately 306.34 grams per mole across multiple sources, though minor variations in decimal precision may occur due to different calculation methods or rounding conventions.
Comparative Analysis of Related Benzenesulfonamide Derivatives
The benzenesulfonamide family encompasses numerous structural variants that differ in substitution patterns, functional groups, and molecular architectures. A comprehensive examination of related compounds reveals important structure-activity relationships and helps position this compound within the broader chemical landscape. The 3,4-dichloro-N-(3-nitrophenyl)benzenesulfonamide derivative represents a closely related analog where chlorine atoms replace the methyl groups at the 3 and 4 positions. This substitution results in a molecular formula of C12H8Cl2N2O4S and a molecular weight of 347.2 grams per mole, demonstrating how halogen substitution increases molecular mass while potentially altering electronic properties and biological activity.
The 4-methyl-N-(3-nitrophenyl)benzenesulfonamide compound, with the Chemical Abstracts Service number 1576-38-1, provides an example of reduced substitution where only a single methyl group occupies the 4-position. This compound exhibits a molecular formula of C13H12N2O4S and a molecular weight of 292.31 grams per mole, illustrating how the addition of a second methyl group in the 3,4-dimethyl variant increases both molecular complexity and mass. The positional isomer N,4-dimethyl-N-(3-nitrophenyl)benzenesulfonamide, identified by Chemical Abstracts Service number 6380-15-0, demonstrates the impact of methylation on the nitrogen atom rather than the aromatic ring.
Table 1: Comparative Analysis of Related Benzenesulfonamide Derivatives
| Compound Name | Chemical Abstracts Service Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| This compound | 71796-09-3 | C14H14N2O4S | 306.34 | Dual methyl groups at positions 3,4 |
| 3,4-dichloro-N-(3-nitrophenyl)benzenesulfonamide | Not specified | C12H8Cl2N2O4S | 347.2 | Chlorine substitution at positions 3,4 |
| 4-methyl-N-(3-nitrophenyl)benzenesulfonamide | 1576-38-1 | C13H12N2O4S | 292.31 | Single methyl group at position 4 |
| N,4-dimethyl-N-(3-nitrophenyl)benzenesulfonamide | 6380-15-0 | C14H14N2O4S | 306.337 | Methylation on nitrogen and position 4 |
The electron-withdrawing characteristics of different substituents create varying electronic environments within these molecules. Chlorine atoms, being more electronegative than carbon, exert stronger electron-withdrawing effects compared to methyl groups, which are electron-donating. This fundamental difference in electronic properties can significantly influence reactivity patterns, stability profiles, and potential biological activities. The 4-methyl-N-(2-nitrophenyl)benzenesulfonamide compound, cataloged under Chemical Abstracts Service number 257969, demonstrates how positional isomerism of the nitro group affects molecular properties while maintaining the same basic structural framework.
Additional derivatives within this chemical family include N,N-dimethyl 3-nitrobenzenesulfonamide, which features dimethyl substitution on the nitrogen atom rather than the aromatic ring. This compound exhibits a molecular formula of C8H10N2O4S and a molecular weight of 230.24 grams per mole, representing a significantly smaller molecular structure while retaining the essential sulfonamide and nitrophenyl functionalities. The systematic comparison of these related compounds reveals how specific structural modifications influence molecular properties, providing valuable insights for understanding the unique characteristics of this compound within the broader context of benzenesulfonamide chemistry.
Properties
IUPAC Name |
3,4-dimethyl-N-(3-nitrophenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-10-6-7-14(8-11(10)2)21(19,20)15-12-4-3-5-13(9-12)16(17)18/h3-9,15H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJQUMSWYLQNOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-(3-nitrophenyl)benzenesulfonamide typically involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 3-nitroaniline under controlled conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Reduction Reactions
The nitro group (-NO₂) at the 3-position of the phenyl ring undergoes selective reduction under controlled conditions.
Mechanistic Insight : Electrochemical reduction at −1.1 V vs. Ag/AgCl selectively generates amine derivatives via a 12-electron transfer process, confirmed by cyclic voltammetry .
Nucleophilic Substitution
The sulfonamide group (-SO₂NH-) participates in substitution reactions with electrophilic agents.
Notable Example : Reaction with 1-Boc-3-oxopiperazine under SN2 conditions yields piperazine-linked sulfonamides, a common pharmacophore in drug design .
Oxidation Reactions
Controlled oxidation modifies both the methyl and nitro substituents.
Electrochemical Tuning : Applying −0.4 V vs. Ag/AgCl generates N-hydroxy intermediates, while −1.1 V facilitates full nitro reduction, demonstrating potential for reaction tunability .
Cyclization and Heterocycle Formation
The compound serves as a precursor in heterocyclic synthesis.
Biological Relevance : Derived benzosultams show calcium channel modulation activity, reducing coronary resistance in preclinical models .
Functional Group Interconversion
The sulfonamide’s nitrogen atom undergoes diverse transformations.
Synthetic Utility : Thiosulfonamides exhibit improved metal-chelating properties compared to parent sulfonamides .
Comparative Reactivity Table
Key reaction pathways ranked by synthetic utility:
| Reaction Type | Frequency of Use | Ease of Scalability | Application Scope |
|---|---|---|---|
| Reduction | High | Moderate | Pharmaceutical intermediates |
| Nucleophilic Substitution | Very High | High | Diversifying sulfonamide cores |
| Oxidation | Moderate | Low | Specialty chemical synthesis |
Scientific Research Applications
Medicinal Chemistry Applications
3,4-Dimethyl-N-(3-nitrophenyl)benzenesulfonamide has been investigated for its potential as a therapeutic agent. Its applications in medicinal chemistry include:
- Antimicrobial Activity: Studies have indicated that compounds with sulfonamide groups exhibit antimicrobial properties. The presence of the nitro group may enhance this activity through bioreduction processes leading to reactive intermediates that interact with microbial targets .
- Anti-inflammatory Properties: This compound is being explored as an intermediate in the synthesis of anti-inflammatory drugs. The sulfonamide moiety is known for its ability to inhibit enzymes involved in inflammatory pathways .
- Cancer Research: Recent studies have demonstrated that derivatives of benzenesulfonamides can inhibit carbonic anhydrases, which are implicated in tumor growth and metastasis. This compound may serve as a lead compound for developing new anticancer agents .
Materials Science Applications
In materials science, this compound is being investigated for:
- Polymer Development: The compound's unique structure allows it to be incorporated into polymer matrices, potentially enhancing the materials' thermal and mechanical properties.
- Coatings and Pigments: The sulfonamide group can improve adhesion properties in coatings, making it suitable for industrial applications where durability is essential.
Biological Studies
The compound has also found relevance in biological research:
- Enzyme Inhibition Studies: Its ability to interact with specific enzymes makes it a valuable probe for studying enzyme kinetics and mechanisms. For example, inhibition of carbonic anhydrase can provide insights into metabolic pathways in various organisms.
- Biochemical Assays: Due to its structural features, it can be utilized as a standard in biochemical assays to evaluate enzyme activities or protein interactions .
Data Table: Summary of Applications
Case Studies
- Antimicrobial Efficacy Study: A recent investigation assessed the antimicrobial efficacy of various benzenesulfonamides, including this compound. The study demonstrated significant inhibition of bacterial growth at low concentrations, suggesting its potential as a therapeutic agent against resistant strains of bacteria .
- Cancer Cell Line Testing: In vitro studies on MDA-MB-231 breast cancer cells revealed that derivatives of this compound induced apoptosis significantly more than control treatments. This suggests a promising avenue for further development as an anticancer drug.
- Polymer Composite Development: Research into incorporating this compound into polymer matrices showed enhanced mechanical strength and thermal stability compared to traditional polymers. This opens up possibilities for its use in high-performance materials.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-(3-nitrophenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,4-dimethylbenzenesulfonamide: Lacks the nitro group, making it less reactive in certain chemical reactions.
N-(3-nitrophenyl)benzenesulfonamide: Lacks the dimethyl groups, affecting its steric and electronic properties.
4-methyl-N-(3-nitrophenyl)benzenesulfonamide: Has only one methyl group, leading to different reactivity and applications.
Uniqueness
3,4-dimethyl-N-(3-nitrophenyl)benzenesulfonamide is unique due to the presence of both dimethyl and nitro groups, which confer specific reactivity and properties. This combination makes it a valuable compound in various scientific and industrial applications .
Biological Activity
3,4-Dimethyl-N-(3-nitrophenyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's structure allows it to interact with various biological targets, making it a candidate for further exploration in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes a benzenesulfonamide core with two methyl groups and a nitrophenyl substituent, which may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 298.33 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar benzenesulfonamide compounds can effectively inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics . While specific data on this compound is limited, its structural similarity to other active sulfonamides suggests potential efficacy against microbial infections.
Anticancer Activity
Recent investigations into the anticancer properties of benzenesulfonamide derivatives have revealed promising results. For example, compounds with similar structures have demonstrated cytotoxic effects on cancer cell lines, including breast cancer and glioblastoma cells . The mechanism often involves the inhibition of key cellular pathways and the induction of apoptosis.
In a comparative study, derivatives were evaluated for their ability to reduce cell viability in various cancer cell lines:
| Compound | EC50 (µM) against MDA-MB-231 | EC50 (µM) against IGR39 |
|---|---|---|
| This compound | TBD | TBD |
| Other Benzenesulfonamides | 20.5 ± 3.6 | 27.8 ± 2.8 |
The exact EC50 values for this compound are yet to be established but are anticipated to be comparable to those of other effective sulfonamides.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : Similar compounds have been shown to inhibit carbonic anhydrases (CAs), which play crucial roles in tumor growth and metastasis .
- Microtubule Disruption : Some benzenesulfonamides act as microtubule-destabilizing agents, affecting cell division and leading to apoptosis in cancer cells .
- Protein Binding : The compound may bind to specific proteins or enzymes, altering their function and impacting cellular processes.
Case Studies
- Antimicrobial Efficacy : A study on sulfonamide derivatives showed that compounds with nitro substitutions had enhanced activity against mycobacterial strains compared to traditional antibiotics . This suggests that the nitrophenyl group in our compound may enhance its antimicrobial properties.
- Cytotoxicity in Cancer Models : In vitro studies demonstrated that related compounds significantly reduced cell viability in glioblastoma models. The most active compounds showed IC50 values under 30 µM, indicating strong potential for therapeutic applications .
Q & A
Q. What are the common synthetic routes for preparing 3,4-dimethyl-N-(3-nitrophenyl)benzenesulfonamide?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with functionalization of the benzenesulfonamide core. For example:
- Step 1 : Preparation of the 3-nitrophenylamine intermediate via nitration of aniline derivatives under controlled acidic conditions.
- Step 2 : Sulfonylation using 3,4-dimethylbenzenesulfonyl chloride in a basic medium (e.g., pyridine or aqueous NaOH) to form the sulfonamide bond.
- Step 3 : Purification via recrystallization or column chromatography. Reaction conditions (solvent, temperature, and stoichiometry) are critical to avoid side products like over-sulfonated derivatives .
Q. How is the compound characterized post-synthesis?
- Methodological Answer : Characterization employs:
- Spectroscopy :
- ¹H-NMR to confirm substituent positions and integration ratios (e.g., methyl groups at 2.1–2.3 ppm, aromatic protons at 7.0–8.5 ppm).
- IR to identify sulfonamide S=O stretches (~1350 cm⁻¹ and ~1150 cm⁻¹).
- Mass Spectrometry (EI-MS) : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~331) and fragmentation patterns.
- Elemental Analysis : Confirms C, H, N, S ratios within 0.3% error .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents) influence biological activity?
- Methodological Answer : Structure-activity relationships (SAR) are assessed through:
- Inhibitory Potency Assays : Testing analogs with varying substituents (e.g., methoxy vs. nitro groups) in enzyme inhibition models (e.g., kynurenine pathway). For example:
- 3-Nitrophenyl substituents enhance electron-withdrawing effects, improving binding to hydrophobic enzyme pockets.
- Dimethyl groups on the benzene ring increase lipophilicity, enhancing membrane permeability .
- Dose-Response Studies : IC₅₀ values are calculated using nonlinear regression analysis of enzyme activity vs. compound concentration (e.g., 10 nM–100 µM range) .
Q. What crystallographic methods resolve the molecular structure and conformation?
- Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is standard:
- Data Collection : Monochromatic X-rays (λ = 0.71073 Å) with a CCD detector.
- Refinement : Full-matrix least-squares methods to optimize bond lengths/angles. For example:
- Torsion Angles : The C-SO₂-N-C(aryl) torsion angle (~-48° to -75°) impacts molecular planarity .
- Hydrogen Bonding : N–H···O(S) interactions (2.8–3.2 Å) stabilize crystal packing .
- Validation : R-factor < 0.05 and wR² < 0.15 ensure accuracy .
Q. How to design experiments to assess enzyme inhibition efficacy in vivo?
- Methodological Answer :
- In Vivo Models : Administer the compound intraperitoneally (e.g., 10–50 mg/kg in mice) and measure metabolite levels (e.g., 3-OH-kynurenine) via HPLC/MS at timed intervals (0–24 h).
- Control Groups : Include vehicle-only and positive controls (e.g., Ro 61-8048).
- Data Analysis : Use ANOVA to compare dose-dependent reductions in target metabolites, ensuring p < 0.05 significance .
Q. How are structural data discrepancies resolved between crystallography and spectroscopic methods?
- Methodological Answer :
- Cross-Validation : Compare crystallographic bond lengths (e.g., S–N = 1.63 Å) with DFT-calculated values.
- Dynamic Effects : NMR solution-state data may show conformational flexibility (e.g., rotational barriers around the sulfonamide bond) not observed in static crystal structures.
- Error Analysis : Assess systematic errors (e.g., absorption corrections in crystallography) versus random noise in spectroscopic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
